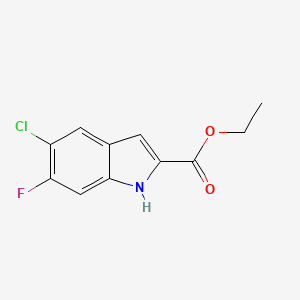

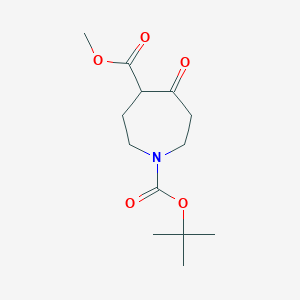

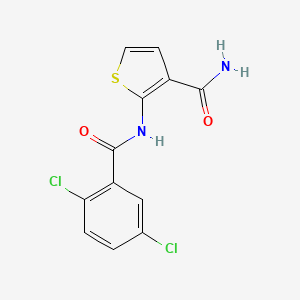

2-(pyrazine-2-carboxamido)-N-(2,2,2-trifluoroethyl)oxazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

"2-(pyrazine-2-carboxamido)-N-(2,2,2-trifluoroethyl)oxazole-4-carboxamide" appears to be a compound with a complex molecular structure involving pyrazine, oxazole, and carboxamide functional groups. Such structures are often explored for their potential in various chemical and pharmaceutical applications due to their unique chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of related compounds often involves catalyzed reactions, as seen in the switchable synthesis of pyrroles and pyrazines via Rh(II)-catalyzed reaction of 1,2,3-triazoles with isoxazoles. This process demonstrates the versatility of catalysts in directing the formation of complex heterocycles, including pyrazine derivatives (Rostovskii et al., 2017).

Molecular Structure Analysis

Studies on molecular cocrystals and the crystal structures of adducts involving pyrazine derivatives offer insights into the molecular structure analysis, highlighting the significance of intra- and inter-molecular hydrogen bonding interactions in determining the structural configuration of such compounds (Lynch et al., 1994).

Chemical Reactions and Properties

The functionalization of oxazolo[4,5-b]pyrazines through deprotometallation is an example of chemical reactions relevant to modifying the chemical structure and enhancing the reactivity of pyrazine derivatives. This process involves lithio derivatives and subsequent trapping by iodolysis, illustrating the complex reactivity of such compounds (Bisballe et al., 2018).

Physical Properties Analysis

While specific physical properties of "2-(pyrazine-2-carboxamido)-N-(2,2,2-trifluoroethyl)oxazole-4-carboxamide" are not detailed in the literature, studies on similar compounds, such as their solubility, melting points, and crystal structure, provide valuable insights into how these properties are influenced by the molecular structure and functional groups present.

Chemical Properties Analysis

The chemical properties of pyrazine derivatives, including reactivity, stability, and interactions with various reagents, can be inferred from studies on related compounds. For instance, the regioselective synthesis of pyrazoles and 1,2,4-triazines demonstrates the impact of solvent, temperature, and substituents on the chemical behavior of these compounds (Kawase et al., 2008).

科学的研究の応用

Functionalization of Oxazolo[4,5-b]pyrazines

Different 2-arylated oxazolo[4,5-b]pyrazines were functionalized through deprotometallation processes, demonstrating the synthetic versatility of oxazole and pyrazine derivatives. This study showcases the potential of these compounds in constructing complex molecular architectures, providing insights into regioselectivity and functional group compatibility (Bisballe et al., 2018).

Solvothermal Interconversions of Pyrazinyl Substituted Azole Derivatives

This research explored the solvothermal reactions of dipyrazinyl compounds, revealing reversible conversions and the formation of crystalline materials with supramolecular architectures. The findings underscore the potential of pyrazine derivatives in materials science, particularly in designing coordination complexes and co-crystals (Li et al., 2010).

Antimicrobial and Antitumor Activities of Pyrazole Derivatives

Novel N-arylpyrazole-containing enaminones were synthesized, with some derivatives showing comparable inhibition effects against human breast and liver carcinoma cell lines to 5-fluorouracil. Additionally, selected compounds demonstrated antimicrobial activity, highlighting the therapeutic potential of pyrazole derivatives in oncology and infectious diseases (Riyadh, 2011).

Synthesis and Biological Evaluation of Linezolid-like Analogues

A series of 4-(substituted benzylidene)-2-(pyrazin-2-yl)oxazol-5(4H)-one compounds were synthesized and showed promising broad-spectrum antibacterial and antifungal activities. The study provides valuable data on the structure-activity relationship of oxazole and pyrazine derivatives, suggesting their utility in developing new antimicrobials (Rajurkar & Pund, 2014).

特性

IUPAC Name |

2-(pyrazine-2-carbonylamino)-N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N5O3/c12-11(13,14)5-17-8(20)7-4-22-10(18-7)19-9(21)6-3-15-1-2-16-6/h1-4H,5H2,(H,17,20)(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIRPNMRHBYGAOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C(=O)NC2=NC(=CO2)C(=O)NCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(pyrazine-2-carboxamido)-N-(2,2,2-trifluoroethyl)oxazole-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-((4-Nitrophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2497428.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,2-diphenylacetamide](/img/structure/B2497439.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide](/img/structure/B2497441.png)

![[4-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)phenyl]methanamine dihydrochloride](/img/structure/B2497444.png)